2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid

Catalog No.
S13998757
CAS No.
M.F
C24H20ClNO4
M. Wt
421.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]c...

Product Name

2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid

IUPAC Name

2-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C24H20ClNO4/c1-26(22(23(27)28)15-10-12-16(25)13-11-15)24(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28)

InChI Key

UJIWVGVXNAVXFP-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid is a compound characterized by its complex structure, which includes a 4-chlorophenyl group, a fluorenylmethoxycarbonyl group, and a methylamino group attached to an acetic acid backbone. Its molecular formula is C23H22ClN1O4, and it has a molar mass of approximately 407.85 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that may influence biological activity.

Due to the presence of functional groups:

  • Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: It can be reduced using lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
  • Substitution Reactions: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group, allowing for further functionalization of the molecule .

Preliminary studies suggest that 2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid may exhibit significant biological activity. Its structural components allow it to interact with various biological macromolecules, potentially modulating enzymatic activities and influencing signaling pathways related to inflammation and cell proliferation. This suggests potential therapeutic applications in treating inflammatory diseases and possibly cancer .

The synthesis of 2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid typically involves several key steps:

  • Preparation of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl group is introduced by reacting 9H-fluorene with methanol under basic conditions.
  • Formation of the Chlorophenyl Intermediate: The chlorophenyl component is synthesized through halogenation reactions starting from phenol derivatives.
  • Coupling Reaction: The fluorenylmethoxycarbonyl intermediate is then coupled with the chlorophenyl derivative in the presence of coupling agents to form the final product.
  • Final Acetylation: The reaction is completed by acetylating the amino group using acetic anhydride or acetic acid under controlled conditions .

2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid has several potential applications:

  • Pharmaceutical Development: It is investigated for its potential as an anti-inflammatory and anticancer agent.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Biological Studies: Explored for its interactions with proteins and enzymes, providing insights into biochemical pathways .

Studies on the interactions of 2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid with biological targets have shown that it may bind to specific receptors or enzymes, influencing their activity. This interaction could lead to modulation of various signaling pathways, including those involved in inflammation and cell growth regulation. Further research is needed to fully elucidate these mechanisms and their implications for therapeutic use .

Several compounds share structural similarities with 2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid:

Compound NameStructural FeaturesUnique Properties
2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acidContains a difluorophenyl groupEnhanced stability due to fluorination
2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acidContains a bromine atom instead of chlorineDifferent reactivity patterns due to bromine
2-(phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acidLacks halogen substitutionPotentially different biological activity

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity while providing steric hindrance that may influence its interaction with biological targets .

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

421.1080858 g/mol

Monoisotopic Mass

421.1080858 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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